Assay Selectivity: Direct Comparison with Bioassays for Cytokinin Quantification
The use of a deuterated internal standard like trans-Zeatinriboside-d5 enables the mass spectrometry-based stable isotope dilution assay, which provides vastly superior selectivity compared to traditional bioassays. While this is a class-level inference for deuterated cytokinin standards in general, the specific application of trans-Zeatinriboside-d5 inherits this advantage [1].
| Evidence Dimension | Analytical selectivity |
|---|---|
| Target Compound Data | Individual cytokinin components can be distinguished and quantified. |
| Comparator Or Baseline | Bioassay methods |
| Quantified Difference | Qualitative difference in specificity; mass spectrometry identifies and quantifies individual species, whereas bioassays measure a combined response to multiple cytokinins. |
| Conditions | Comparison of analytical methodologies for cytokinin measurement. |
Why This Matters
This ensures that procurement of this standard enables workflows that measure the specific analyte of interest, trans-Zeatinriboside, rather than a non-specific aggregate of cytokinin-like activity, which is critical for accurate plant hormone research.
- [1] Summons, R. E., et al. (1979). Determination of cytokinins by mass spectrometry based on stable isotope dilution. Analytical Biochemistry, 92(1), 111-122. View Source
